Centpiperalone
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Overview
Description
Centpiperalone is a small molecule drug with the molecular formula C12H14N4O. It is primarily known for its hypoglycemic properties, making it a potential therapeutic agent for diabetes mellitus . The compound has been studied for its ability to lower blood sugar levels and its effects on insulin biosynthesis and release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Centpiperalone involves several key steps:
Starting Material: The synthesis begins with 2-mercapto-4-quinazolone.
Alkylation: This compound is treated with ethyl iodide in the presence of sodium ethoxide to yield 2-ethylthio-4-quinazolone.
Reaction with Piperazine: The resulting product is then reacted with N-benzylpiperazine.
Debenzylation: Finally, catalytic debenzylation is performed using hydrogen over palladium on carbon in glacial acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pharmaceutical manufacturing, including stringent quality control and optimization of reaction conditions, would apply to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Centpiperalone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a range of piperazine analogs .
Scientific Research Applications
Centpiperalone has been extensively studied for its hypoglycemic effects. It has shown promise in:
Diabetes Research: It has been investigated for its ability to lower blood sugar levels and stimulate insulin release from pancreatic islets.
Pharmacological Studies: Research has focused on its mechanism of action and potential therapeutic applications in metabolic diseases.
Biological Studies: Studies have explored its effects on glucose and oxygen uptake, as well as lactic acid formation in rat hemidiaphragms.
Mechanism of Action
Centpiperalone exerts its hypoglycemic effects primarily through the stimulation of insulin release from pancreatic beta cells. It enhances glucose and oxygen uptake, leading to increased glycogen content in tissues. The compound induces degranulation of beta cells, resulting in the liberation of insulin . This mechanism is similar to that of other hypoglycemic agents but with distinct molecular interactions.
Comparison with Similar Compounds
Tolbutamide: Another hypoglycemic agent with a different chemical structure but similar effects on blood sugar levels.
Swerchirin-containing Fraction: A natural product with hypoglycemic properties, though less effective than Centpiperalone.
Uniqueness: this compound is unique in its specific molecular structure, which allows it to effectively stimulate insulin release and lower blood sugar levels. Its distinct quinazolinone and piperazine moieties contribute to its unique pharmacological profile .
Properties
CAS No. |
22587-29-7 |
---|---|
Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
acetic acid;2-piperazin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N4O.C2H4O2/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;1-2(3)4/h1-4,13H,5-8H2,(H,14,15,17);1H3,(H,3,4) |
InChI Key |
NGEOOZRNZHUVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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